N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide
Overview
Description
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide is a complex organic compound that features a unique combination of adamantane, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting pyridine with piperazine under controlled conditions.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with Adamantane: The sulfonylated piperazine derivative is then coupled with adamantane-1-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Scientific Research Applications
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its unique structure.
Biology: It is used in biological studies to understand its interaction with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Industry: It can be used in the synthesis of other complex organic molecules, serving as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The piperazine and pyridine moieties allow it to bind to receptors or enzymes, modulating their activity. The adamantane core provides structural stability and enhances the compound’s ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}adamantane-1-carboxamide): Similar structure but with a methyl group instead of a sulfonyl group.
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]ethyl}adamantane-1-carboxamide): Similar structure but without the sulfonyl group.
Uniqueness
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide is unique due to the presence of the sulfonyl group, which can significantly alter its chemical properties and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3S/c27-21(22-14-17-11-18(15-22)13-19(12-17)16-22)24-5-10-30(28,29)26-8-6-25(7-9-26)20-3-1-2-4-23-20/h1-4,17-19H,5-16H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSHNZOUQVBVAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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